molecular formula C19H24N2O5S B1621612 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide CAS No. 6471-01-8

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B1621612
CAS RN: 6471-01-8
M. Wt: 392.5 g/mol
InChI Key: HUJVUMPYHGYXDS-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide, also known as DMMA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. DMMA belongs to the class of anilinoacetamides, which have been shown to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism Of Action

The mechanism of action of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide has also been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in the perception of pain.

Biochemical And Physiological Effects

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide has been shown to have various biochemical and physiological effects in scientific research studies. 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in lipopolysaccharide-stimulated macrophages. 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide is also relatively inexpensive compared to other compounds with similar biological activities. However, 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide has some limitations, including its low solubility in water, which can make it difficult to dissolve in some experimental conditions.

Future Directions

There are several future directions for the study of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide. One potential direction is to investigate the potential therapeutic properties of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide in various disease models, such as inflammatory bowel disease, cancer, and neuropathic pain. Another potential direction is to explore the molecular mechanisms underlying the biological activities of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide, such as the modulation of signaling pathways and the regulation of gene expression. Additionally, further studies are needed to determine the safety and toxicity of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide in animal models and humans.

Synthesis Methods

The synthesis of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide involves the reaction of 2,5-dimethoxyaniline with N-methylsulfonyl chloride, followed by the reaction of the resulting product with 4-methylbenzylamine and acetic anhydride. The final product is purified using column chromatography, yielding 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide as a white crystalline powder.

Scientific Research Applications

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide has been studied for its potential therapeutic properties in various scientific research studies. One study found that 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. Another study showed that 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide has analgesic effects by inhibiting the nociceptive response in mice.

properties

CAS RN

6471-01-8

Product Name

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C19H24N2O5S/c1-14-5-7-15(8-6-14)12-20-19(22)13-21(27(4,23)24)17-11-16(25-2)9-10-18(17)26-3/h5-11H,12-13H2,1-4H3,(H,20,22)

InChI Key

HUJVUMPYHGYXDS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C

Origin of Product

United States

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